molecular formula C18H15ClFN3O3S B2474938 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 921554-01-0

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2474938
CAS No.: 921554-01-0
M. Wt: 407.84
InChI Key: JYFNJSSOYRTSRG-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide (CAS 921880-25-3) is a synthetic small molecule with a molecular formula of C18H15ClFN3O3S and a molecular weight of 407.85 g/mol . This compound belongs to the pyridazinone class of heterocyclic compounds, which are recognized in scientific literature for their diverse biological activities and significance in medicinal chemistry research . Pyridazinone derivatives have been extensively studied and reported to possess a broad spectrum of pharmacological properties, including antioxidant, antibacterial, antifungal, and anticancer activities . Furthermore, compounds within this structural class have demonstrated analgesic, anti-inflammatory, and antidepressant effects in research settings . The structural motif of a sulfonamide linked to a pyridazinone core, as seen in this compound, is of high interest in early-stage drug discovery. Related analogs have been explored as inhibitors of protein-protein interactions, such as those involving the PRMT5 enzyme and its substrate adaptor proteins, highlighting the potential of this chemotype for probing novel biological mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S/c19-14-7-5-13(6-8-14)16-9-10-18(24)23(22-16)12-11-21-27(25,26)17-4-2-1-3-15(17)20/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFNJSSOYRTSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, biological activity, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a 4-chlorophenyl group, an ethyl chain, and a fluorobenzenesulfonamide moiety. The molecular formula is C16H16ClN3O4SC_{16}H_{16}ClN_3O_4S, with a molecular weight of approximately 381.8 g/mol. The presence of halogen atoms and sulfonamide groups is significant as they often enhance the biological activity of compounds.

Structural Formula

N 2 3 4 chlorophenyl 6 oxopyridazin 1 6H yl ethyl 2 fluorobenzenesulfonamide\text{N 2 3 4 chlorophenyl 6 oxopyridazin 1 6H yl ethyl 2 fluorobenzenesulfonamide}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Electrophilic Aromatic Substitution : The introduction of the 4-chlorophenyl group is performed using chlorinating agents.
  • Coupling Reactions : The final steps involve forming the sulfonamide bond with the fluorobenzenesulfonamide derivative.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for antibiotic development.
  • Anticancer Properties : Investigations have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.5 to 5 μM, indicating significant potency compared to standard chemotherapeutics like etoposide .
  • Mechanism of Action : Studies utilizing flow cytometry and DNA fragmentation assays revealed that the compound induces apoptosis in a dose-dependent manner. Molecular docking simulations suggest that it interacts with topoisomerase II, an enzyme critical for DNA replication and repair, leading to cellular apoptosis .

Data Table: Biological Activity Summary

Activity TypeEffectIC50 Value (μM)References
AntimicrobialInhibition of bacterial growthNot specified
AnticancerCytotoxicity in MCF-7 cells0.5 - 5
Apoptosis InductionDose-dependent apoptosisNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

2.1.1 Antipyrine/Pyridazinone Hybrids (Compounds 6e–6h) These hybrids (e.g., 6f: 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide) share the pyridazinone core but differ in substituents and linker groups :

  • Substituents : Piperazine rings with halogenated aryl groups (e.g., 4-chlorophenyl in 6f, 4-fluorophenyl in 6g).
  • Linkers : Propanamide or acetamide chains instead of ethyl-sulfonamide.
  • Spectral Data : IR spectra show C=O stretches at 1664–1681 cm⁻¹, compared to the target compound’s expected sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • Yields : 42–62%, suggesting moderate synthetic efficiency .

2.1.2 Pyridazinone Acetamide Derivatives (CAS 1324095-97-7)

  • Structure : 2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide.
  • Key Differences : Acetamide linker and benzylpiperidine substitution vs. the target’s ethyl-sulfonamide and fluorobenzenesulfonamide.
  • Molecular Weight : 436.93 g/mol (vs. ~423.86 g/mol for the target compound).
Sulfonamide-Containing Analogues

Benzothiazole-Bearing N-Sulfonamide 2-Pyridones (10a–f)

  • Core Structure: 2-Pyridone instead of pyridazinone.
  • Synthesis : Reflux with piperidine acetate, differing from the target compound’s DMF/K₂CO₃-based alkylation .
  • Functional Groups : Benzothiazole and methyl groups enhance aromaticity but lack the ethyl linkage and fluorine atom seen in the target compound.

Chromen-2-yl Sulfonamide Derivatives (Example 53)

  • Complexity : Incorporates pyrazolo[3,4-d]pyrimidinyl and chromen-2-yl groups.
  • Molecular Weight : 589.1 g/mol (vs. ~423.86 g/mol for the target compound).
  • Bioavailability : The target’s simpler structure may improve solubility and absorption .

Key Differentiators of the Target Compound

Sulfonamide vs.

Fluorine Substituent : The 2-fluorobenzenesulfonamide moiety likely increases metabolic stability and electron-withdrawing effects, influencing pharmacokinetics .

Simplified Structure: Unlike complex derivatives (e.g., chromen-2-yl compounds), the target’s ethyl-pyridazinone-sulfonamide architecture balances potency and bioavailability .

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